1-(trimethylsilylmethyl)triazole-4-carbaldehyde
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Overview
Description
1-(trimethylsilylmethyl)triazole-4-carbaldehyde is a compound that features a triazole ring substituted with a trimethylsilyl group and an aldehyde functional group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde typically involves the cycloaddition of azides and alkynes, followed by functional group modifications. One common method includes the use of trimethylsilyl azide and propargyl aldehyde under copper-catalyzed conditions to form the triazole ring . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity .
Chemical Reactions Analysis
1-(trimethylsilylmethyl)triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .
Scientific Research Applications
1-(trimethylsilylmethyl)triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trimethylsilylmethyl)triazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent interactions with active sites, inhibiting enzyme activity or modulating receptor function . The trimethylsilyl group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .
Comparison with Similar Compounds
1-(trimethylsilylmethyl)triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1,2,3-Triazole: Lacks the trimethylsilyl and aldehyde groups, making it less versatile in chemical reactions.
1-[(Trimethylsilyl)methyl]-1H-1,2,4-triazole: Similar structure but different nitrogen positioning, leading to different chemical properties and reactivity.
1-[(Trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: Contains a benzene ring fused to the triazole, altering its electronic properties and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the aldehyde functional group, which provides a balance of stability, reactivity, and bioactivity .
Properties
Molecular Formula |
C7H13N3OSi |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-(trimethylsilylmethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)6-10-4-7(5-11)8-9-10/h4-5H,6H2,1-3H3 |
InChI Key |
ZBKAARBXCYYELC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1C=C(N=N1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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